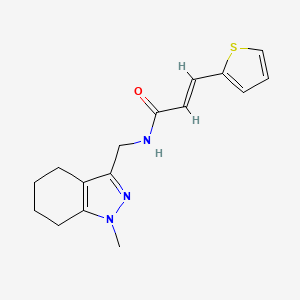
(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is an organic compound belonging to the acrylamide class. Its unique structure combines a tetrahydroindazole moiety with a thiophene ring and an acrylamide functional group, suggesting potential pharmacological applications due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods that emphasize efficiency and environmental considerations. Commonly employed strategies include:
- Condensation Reactions : These involve the reaction of indazole derivatives with thiophene-based reagents to form the desired acrylamide structure.
- Functional Group Modifications : Post-synthetic modifications can enhance biological activity and selectivity for specific targets.
Biological Activity
The biological activity of this compound has been investigated through various studies. Key findings include:
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines while displaying relatively low cytotoxicity towards normal cells. This selective toxicity is crucial for developing safer therapeutic agents.
The compound's mechanism appears to involve multiple pathways:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
QSAR Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling predicts that the compound could interact with various biological targets, enhancing its therapeutic effectiveness against diseases such as cancer and possibly others due to its structural features .
Case Studies
Several case studies have highlighted the efficacy of similar acrylamide derivatives in treating specific conditions:
- Leishmania donovani and Trypanosoma cruzi : Analogous compounds have shown potent activity against these parasites, with IC50 values in the low micromolar range, indicating potential for further development as antiparasitic agents .
- Tyrosinase Inhibition : Compounds structurally related to this compound have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could lead to applications in skin disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1448140-36-0 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Propriétés
IUPAC Name |
(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-19-15-7-3-2-6-13(15)14(18-19)11-17-16(20)9-8-12-5-4-10-21-12/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,17,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKJCJIMLGWGN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














